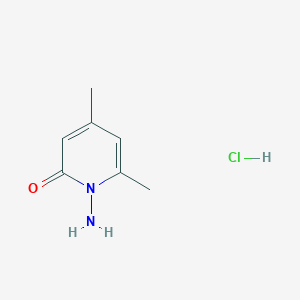

1-Amino-4,6-dimethylpyridin-2(1H)-one hydrochloride

Description

1-Amino-4,6-dimethylpyridin-2(1H)-one hydrochloride is a pyridinone derivative characterized by a six-membered nitrogen-containing heterocycle with amino and methyl substituents at the 1-, 4-, and 6-positions. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications. Pyridinone derivatives are frequently explored for their bioactivity, including antifungal and analgesic properties, depending on substituent patterns .

Properties

IUPAC Name |

1-amino-4,6-dimethylpyridin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c1-5-3-6(2)9(8)7(10)4-5;/h3-4H,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUKMDEFLNKDFLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=C1)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-4,6-dimethylpyridin-2(1H)-one hydrochloride typically involves the following steps:

Starting Materials: The synthesis may start with 4,6-dimethylpyridin-2(1H)-one.

Amination Reaction:

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and catalytic processes may be employed.

Chemical Reactions Analysis

Types of Reactions

1-Amino-4,6-dimethylpyridin-2(1H)-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to different amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or peracids.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

1-Amino-4,6-dimethylpyridin-2(1H)-one hydrochloride may have several scientific research applications, including:

Chemistry: Used as an intermediate in organic synthesis.

Medicine: Possible use in drug development due to its structural similarity to bioactive molecules.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Amino-4,6-dimethylpyridin-2(1H)-one hydrochloride would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of the amino group could facilitate binding to specific molecular targets.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Pyridinone derivatives exhibit diverse pharmacological profiles based on substituent variations. Key structural analogs and their differences are summarized below:

Pharmacological Activity

- Antifungal Activity : PYR () demonstrates efficacy against C. albicans, attributed to its para-chlorophenyl groups and free -NH- linkage, which may disrupt fungal membrane integrity .

- Analgesic Activity: Cyclohexyl-substituted pyridinones () show 62% inhibition in phenylquinone writhing tests, suggesting central nervous system penetration .

- Therapeutic Potential: Aminomethyl-substituted analogs () are intermediates in EZH2 inhibitors, indicating relevance in oncology research .

Physicochemical Properties

- Solubility: Hydrochloride salts (e.g., 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one HCl) improve aqueous solubility, critical for drug formulation .

- Melting Points: Cyclohexyl-substituted pyridinones () exhibit high melting points (~229–230°C), reflecting crystalline stability .

Key Research Findings and Implications

Substituent-Driven Bioactivity: Chloro or cyclohexyl groups enhance antifungal/analgesic activity, while aminomethyl groups favor enzyme inhibition (e.g., EZH2) .

Synthetic Flexibility: Pyridinones are synthetically tunable, enabling targeted modifications for specific applications .

Salt Forms: Hydrochloride salts improve pharmacokinetic properties, though exact data for 1-amino-4,6-dimethylpyridin-2(1H)-one HCl requires further study.

Biological Activity

1-Amino-4,6-dimethylpyridin-2(1H)-one hydrochloride is a compound belonging to the class of pyridinone derivatives, specifically aminopyridinones. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 138.17 g/mol. The presence of the amino group and methyl groups on the pyridine ring is believed to contribute to its unique properties and biological activities.

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. The amino group enhances binding interactions with target proteins or nucleic acids, influencing various biochemical pathways. Notably, the compound has demonstrated fungicidal activity , inhibiting the growth of Candida species and reducing biofilm formation, which is critical in treating fungal infections.

Biological Activities

This compound exhibits several notable biological activities:

- Antifungal Activity : The compound has shown rapid fungicidal effects against Candida species, significantly inhibiting biofilm formation and reducing cell wall thickness.

- Enzyme Inhibition : It interacts with various enzymes, potentially blocking their activity through competitive inhibition. This property makes it a candidate for further exploration in drug development aimed at diseases involving dysregulated enzyme activity.

Table 1: Summary of Biological Activities

Case Study: Antifungal Efficacy

In a study assessing the antifungal efficacy of this compound, it was found to significantly reduce the viability of Candida albicans in vitro. The compound inhibited biofilm formation by affecting the structural integrity of the cell wall, suggesting its potential use in treating persistent fungal infections.

Case Study: Enzyme Interaction

Another investigation focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The results indicated that this compound could effectively inhibit aldosterone synthase activity, which is crucial for regulating blood pressure and electrolyte balance. This finding opens avenues for exploring its application in cardiovascular diseases.

Q & A

Q. What are the established synthetic routes for 1-amino-4,6-dimethylpyridin-2(1H)-one hydrochloride?

- Methodological Answer : The compound can be synthesized via a multi-step pathway starting from ethyl cyanoacetate. First, malonamamidine hydrochloride is prepared, followed by condensation with substituted aryl aldehydes to form dihydropyrido[2,3-d]pyrimidin-4(1H)-one intermediates. Oxidation of these intermediates yields the pyridopyrimidinone scaffold, with subsequent functionalization to introduce the amino and methyl groups. Hydrochloride salt formation is achieved by treating the free base with HCl . For analogs, one-pot synthesis using DMF and HCl as catalysts has been reported for similar dihydropyrimidinones .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Chromatography : Use HPLC or TLC with standards (e.g., pharmacopoeial reference materials) to assess purity.

- Spectroscopy : Confirm the structure via -NMR (e.g., methyl group resonances at δ 2.1–2.5 ppm) and IR (stretching vibrations for NH at ~3300 cm and C=O at ~1650 cm).

- Elemental Analysis : Verify chloride content (e.g., using silver nitrate titration) .

- X-ray Crystallography : For definitive confirmation, single-crystal X-ray studies resolve π-π stacking interactions and hydrogen-bonding networks, as demonstrated for analogous pyrimidinone salts .

Q. What are the solubility properties of this compound in common solvents?

- Methodological Answer : Hydrochloride salts of pyridinone derivatives are typically freely soluble in polar solvents like water and methanol but insoluble in non-polar solvents (e.g., ether, toluene). Solubility can be enhanced using DMF or DMSO for reactions requiring aprotic conditions. Experimental validation should include phase-solubility studies under controlled pH and temperature .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Experimental Replication : Reproduce assays under standardized conditions (e.g., fixed pH, temperature, and solvent systems).

- Impurity Profiling : Use LC-MS to identify trace impurities (e.g., unreacted intermediates) that may interfere with bioactivity .

- Structure-Activity Relationship (SAR) Studies : Compare activity across analogs (e.g., varying substituents on the pyridinone ring) to isolate critical functional groups .

Q. What strategies optimize the yield of this compound during scale-up synthesis?

- Methodological Answer :

- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically.

- Solvent Optimization : Replace volatile solvents (e.g., ethanol) with greener alternatives (e.g., cyclopentyl methyl ether) to improve recovery.

- Crystallization Control : Seed the reaction with microcrystals of the hydrochloride salt to promote uniform crystal growth and reduce amorphous byproducts .

Q. How can computational modeling aid in predicting the stability of this compound under varying storage conditions?

- Methodological Answer :

- DFT Calculations : Predict degradation pathways (e.g., hydrolysis of the pyridinone ring) by analyzing bond dissociation energies and transition states.

- Moisture Sensitivity : Simulate water adsorption isotherms to guide storage conditions (e.g., desiccants, inert gas environments) .

- Accelerated Stability Testing : Use Arrhenius models to extrapolate shelf-life from high-temperature stress tests .

Q. What advanced analytical methods are suitable for characterizing polymorphic forms of this hydrochloride salt?

- Methodological Answer :

- Powder X-ray Diffraction (PXRD) : Compare experimental diffractograms with simulated patterns from single-crystal data.

- Thermogravimetric Analysis (TGA) : Monitor dehydration or decomposition events (e.g., HCl loss above 150°C).

- Solid-State NMR : Resolve crystallographic differences in chemical shifts for methyl and carbonyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.